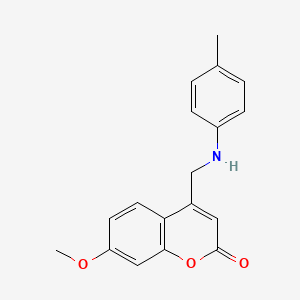

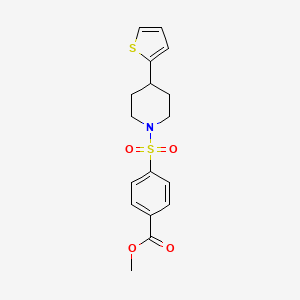

7-methoxy-4-((p-tolylamino)methyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methoxy-4-((p-tolylamino)methyl)-2H-chromen-2-one is a derivative of coumarin . Coumarins, or benzopyran-2-ones, are a group of naturally occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

Coumarins are a group of nature-occurring lactones . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .Chemical Reactions Analysis

In an interesting procedure, the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions yielded 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one . Then the reaction of this compound with various azoles led to a series of coumarin-derived azolyl ethanols .Applications De Recherche Scientifique

Fluorescent Probe for Enzymes

This compound is used as a fluorescent probe for many serine proteases . It is particularly useful in trace enzyme detection, providing a valuable tool for biological and medical research .

Laser Dye

The compound is suitable for use as a laser dye . Its unique optical properties make it an excellent candidate for use in laser systems, contributing to the development of more efficient and versatile laser technologies .

Analytical Chemistry

In analytical chemistry, it is used as a matrix for the analysis of monosulfated disaccharides . It can also form a co-matrix with 6-azido-2-thiothymine for the analysis of neutral and sialylated tri- and tetrasaccharides .

Enzyme Substrate

The compound is used to prepare new AMC-based fluorescent substrates for cysteine aminopeptidase . This application is crucial in enzyme identification and can be used as a reference compound .

Antimicrobial Activity

Some derivatives of this compound have shown significant inhibitory activity against the growth of tested bacterial strains . A few of these derivatives are found to be potent antimicrobial agents .

Molecular Modeling

The compound and its derivatives have been used in molecular modeling studies . For example, docking simulations of the most active eight piperazine chromen-2-one derivatives towards the oxidoreductase enzyme showed that the enzyme–inhibitor complex was stabilized by hydrophobic interactions .

Anticancer Research

Coumarins, including this compound, have been shown to exhibit remarkable anti-tumorial effects . This makes them an area of interest in cancer research .

Anti-inflammatory Research

Similar to its anticancer properties, coumarins have also been found to have anti-inflammatory effects . This opens up potential applications in the treatment of inflammatory diseases .

Mécanisme D'action

Target of Action

It’s known that coumarin derivatives, to which this compound belongs, have been tested for their antimicrobial, anti-inflammatory, and antiviral activities . They are also known to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Mode of Action

Coumarin derivatives are known to interact with their targets, causing changes that lead to their antimicrobial, anti-inflammatory, and antiviral effects . For instance, some coumarin derivatives are potent inhibitors of bacterial DNA gyrase , preventing the supercoiling of bacterial DNA, which is a crucial step in DNA replication.

Biochemical Pathways

Given the known effects of coumarin derivatives, it can be inferred that the compound may affect pathways related to inflammation, viral replication, and bacterial dna replication .

Result of Action

Based on the known effects of coumarin derivatives, it can be inferred that the compound may exert significant inhibitory activity against the growth of certain bacterial strains .

Orientations Futures

The future directions in the research of coumarin derivatives like 7-methoxy-4-((p-tolylamino)methyl)-2H-chromen-2-one could involve further exploration of their synthesis methods, especially under green conditions . Additionally, more research could be conducted to investigate their diverse biological properties and potential applications in medicine .

Propriétés

IUPAC Name |

7-methoxy-4-[(4-methylanilino)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12-3-5-14(6-4-12)19-11-13-9-18(20)22-17-10-15(21-2)7-8-16(13)17/h3-10,19H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFCUSPPJHGIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-4-{[(4-methylphenyl)amino]methyl}-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2953422.png)

![(E)-2-(3-Chlorophenyl)-N-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]ethenesulfonamide](/img/structure/B2953424.png)

![1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2953431.png)

![2-hydroxy-5-{(Z)-[3-(trifluoromethyl)phenyl]diazenyl}benzaldehyde](/img/structure/B2953432.png)